![molecular formula C21H15ClN2O3 B2871117 2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922132-00-1](/img/structure/B2871117.png)
2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a dibenzo[b,f][1,4]oxazepine core . This core is a seven-membered ring with two nitrogen atoms and one sulfur atom as the only ring heteroatoms . The compound also contains a chloro group and a benzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 .Scientific Research Applications
Chemical Synthesis and Reactions
- Studies have demonstrated the synthesis and reactivity of benzodiazepinooxazoles and related heterocyclic compounds, highlighting mechanisms such as the [2,3]-Meisenheimer rearrangement and reactions with dimethyl formamide to produce exo-methylene compounds. These processes are crucial for developing novel heterocyclic compounds with potential applications in materials science and drug development (Terada et al., 1973).
Antimicrobial and Anti-inflammatory Applications
- Novel benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential antibacterial and anticancer properties. Such compounds show promise in addressing resistant bacterial strains and cancer cell lines, indicating the potential of related compounds in therapeutic applications (Kuntala et al., 2015).
Potential for Novel Material Development
- The construction of heteropropellanes and the reaction of ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol to produce compounds with unusual physical properties highlights the potential for novel material development. This research suggests avenues for modifying drugs and developing new materials with significant properties (Konstantinova et al., 2020).
Mechanism of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . This means it binds to this receptor and inhibits its activity, which can have various effects depending on the specific physiological context. This mechanism of action is relevant in the treatment of various central nervous system disorders .
properties
IUPAC Name |
2-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-24-17-8-4-5-9-19(17)27-18-11-10-13(12-15(18)21(24)26)23-20(25)14-6-2-3-7-16(14)22/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQKMWAALYJIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

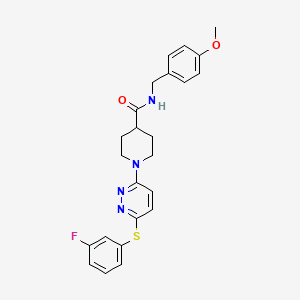
![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)
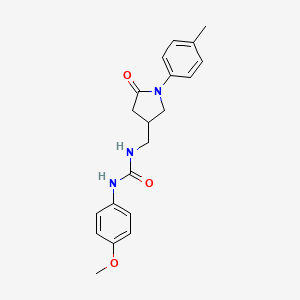
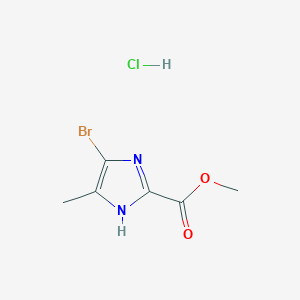

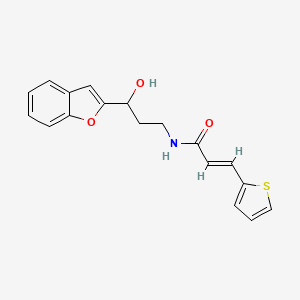
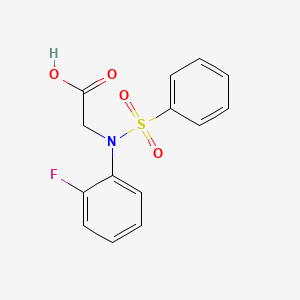

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)
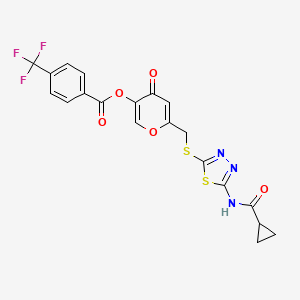
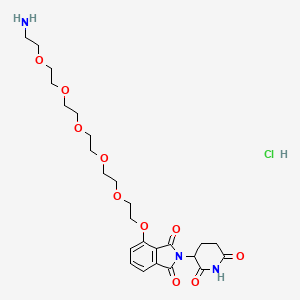
![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)

![3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2871056.png)